molecular formula C11H7IN4 B12310397 3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine

3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B12310397
M. Wt: 322.10 g/mol
InChI Key: SVKDWTSUFSIPGK-UHFFFAOYSA-N
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Description

3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of iodine and pyridine moieties in the structure enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-iodopyridine with a suitable pyrazole derivative in the presence of a base and a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.

Scientific Research Applications

3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.

    Chemical Biology: It serves as a probe in chemical biology to investigate biological pathways and interactions.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the iodine and pyridine groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.

    Pyrazolo[1,5-a]pyridine: Shares structural similarities and is studied for its medicinal properties.

Uniqueness

3-Iodo-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the iodine atom and the pyridine ring, which enhance its reactivity and potential for diverse chemical transformations. Its unique structure also contributes to its specificity and binding affinity in biological applications.

Properties

Molecular Formula

C11H7IN4

Molecular Weight

322.10 g/mol

IUPAC Name

3-iodo-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H7IN4/c12-9-7-15-16-10(3-6-14-11(9)16)8-1-4-13-5-2-8/h1-7H

InChI Key

SVKDWTSUFSIPGK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=NC3=C(C=NN23)I

Origin of Product

United States

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